molecular formula C28H37N9O5 B14414681 N~5~-(Diaminomethylidene)-D-ornithyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamide CAS No. 83329-40-2

N~5~-(Diaminomethylidene)-D-ornithyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamide

Cat. No.: B14414681
CAS No.: 83329-40-2
M. Wt: 579.7 g/mol
InChI Key: ODIXCJZXNOQQFV-NHTMILBNSA-N
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Description

N~5~-(Diaminomethylidene)-D-ornithyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrophenyl group, which is known for its electron-withdrawing properties, and a tryptophanamide moiety, which is significant in biological systems.

Preparation Methods

The synthesis of N5-(Diaminomethylidene)-D-ornithyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamide involves multiple steps. One common method includes the reaction of 4-nitrophenylacetohydrazonoyl bromide with specific amino acid derivatives in the presence of triethylamine and dichloromethane . The reaction conditions typically require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Chemical Reactions Analysis

N~5~-(Diaminomethylidene)-D-ornithyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamide undergoes various chemical reactions, including:

Scientific Research Applications

N~5~-(Diaminomethylidene)-D-ornithyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-D-ornithyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the tryptophanamide moiety can bind to proteins and enzymes, affecting their activity. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

N~5~-(Diaminomethylidene)-D-ornithyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamide can be compared to other compounds with similar structures, such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

83329-40-2

Molecular Formula

C28H37N9O5

Molecular Weight

579.7 g/mol

IUPAC Name

(2R)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanamide

InChI

InChI=1S/C28H37N9O5/c1-16(2)24(36-25(38)21(29)7-5-13-32-28(30)31)27(40)35-23(14-17-15-33-22-8-4-3-6-20(17)22)26(39)34-18-9-11-19(12-10-18)37(41)42/h3-4,6,8-12,15-16,21,23-24,33H,5,7,13-14,29H2,1-2H3,(H,34,39)(H,35,40)(H,36,38)(H4,30,31,32)/t21-,23+,24+/m1/s1

InChI Key

ODIXCJZXNOQQFV-NHTMILBNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)[C@@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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